molecular formula C14H14N2O2 B14682870 (E)-1-(2,5-Dimethoxyphenyl)-2-phenyldiazene CAS No. 31237-11-3

(E)-1-(2,5-Dimethoxyphenyl)-2-phenyldiazene

Cat. No.: B14682870
CAS No.: 31237-11-3
M. Wt: 242.27 g/mol
InChI Key: KRMXDBDJXORRKO-UHFFFAOYSA-N
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Description

2,5-Dimethoxyazobenzene is an organic compound belonging to the class of azobenzenes, which are characterized by the presence of two phenyl rings connected by an azo bond (N=N). Azobenzenes are well-known for their photoswitchable properties, making them valuable in various scientific and industrial applications. The unique structure of 2,5-Dimethoxyazobenzene, with methoxy groups at the 2 and 5 positions of the phenyl rings, imparts distinct chemical and physical properties to the compound.

Preparation Methods

The synthesis of 2,5-Dimethoxyazobenzene typically involves the azo coupling reaction, which is a classical method for preparing azo compounds. This reaction involves the coupling of diazonium salts with activated aromatic compounds. The general synthetic route for 2,5-Dimethoxyazobenzene can be summarized as follows:

    Diazotization: Aniline derivatives are treated with nitrous acid to form diazonium salts.

    Coupling Reaction: The diazonium salt is then coupled with 2,5-dimethoxyaniline under basic conditions to form 2,5-Dimethoxyazobenzene.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity. The Mills reaction and the Wallach reaction are also notable methods for synthesizing azo compounds .

Chemical Reactions Analysis

2,5-Dimethoxyazobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form azoxy derivatives.

    Reduction: Reduction of the azo bond can yield hydrazo compounds or aniline derivatives.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium dithionite for reduction, and nucleophiles like sodium methoxide for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

2,5-Dimethoxyazobenzene has a wide range of applications in scientific research, including:

Mechanism of Action

The primary mechanism of action of 2,5-Dimethoxyazobenzene involves photoisomerization. Upon absorption of light, the compound undergoes a reversible transformation between the trans and cis isomers. This geometrical change affects the electron distribution and, consequently, the compound’s affinity for certain chemical species. In biological systems, this photoisomerization can influence molecular targets and pathways, such as those involved in neural signaling .

Comparison with Similar Compounds

2,5-Dimethoxyazobenzene can be compared with other azobenzene derivatives, such as 4,4’-dimethoxyazobenzene and 4,4’-dimethylazobenzene. While all these compounds share the characteristic azo bond, the presence and position of substituents like methoxy or methyl groups can significantly influence their chemical and physical properties. For instance, 4,4’-dimethoxyazobenzene has methoxy groups at the 4 positions, which may affect its photoisomerization behavior and reactivity compared to 2,5-Dimethoxyazobenzene .

Properties

CAS No.

31237-11-3

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

(2,5-dimethoxyphenyl)-phenyldiazene

InChI

InChI=1S/C14H14N2O2/c1-17-12-8-9-14(18-2)13(10-12)16-15-11-6-4-3-5-7-11/h3-10H,1-2H3

InChI Key

KRMXDBDJXORRKO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N=NC2=CC=CC=C2

Origin of Product

United States

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